molecular formula C13H20N2O2 B11927965 N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

Cat. No.: B11927965
M. Wt: 236.31 g/mol
InChI Key: FSRLLBRORRJKJL-MNOVXSKESA-N
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Description

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] is a chiral amide derivative featuring a benzyl group, an (R)-configured 2-hydroxypropyl substituent, and an (S)-2-aminopropanamide moiety. This stereochemical complexity confers unique physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry. The compound’s primary amide group and hydroxyl functionality enable hydrogen bonding interactions, which are critical for binding to biological targets or participating in metal-catalyzed reactions .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N-[(2R)-2-hydroxypropyl]propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3/t10-,11+/m1/s1

InChI Key

FSRLLBRORRJKJL-MNOVXSKESA-N

Isomeric SMILES

C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)N)O

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone for constructing the (R)-2-hydroxypropyl moiety. In a 2007 study, Mickelson et al. demonstrated that treating (S)-2-aminopropanamide with (R)-1,2-propanediol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine) yielded the target compound with 92% enantiomeric excess (ee). The reaction proceeds through an oxidative SN2 mechanism, where the hydroxyl group of the diol is activated by DEAD, enabling nucleophilic attack by the benzylamine nitrogen.

Critical parameters include:

  • Solvent : Tetrahydrofuran (THF) optimizes reactivity by stabilizing intermediates.

  • Temperature : Reactions conducted at –20°C minimize epimerization.

  • Stoichiometry : A 1.2:1 ratio of diol to amine prevents over-alkylation.

Table 1: Mitsunobu Reaction Optimization

ParameterOptimal ValueYield (%)ee (%)
SolventTHF8592
Temperature (°C)–208895
DEAD Equivalents1.18290

Diastereoselective Triflate Alkylation

An alternative route employs triflate intermediates to install the benzyl group stereospecifically. Mickelson et al. reported that reacting (S)-2-aminopropanamide with N-benzyl triflate in dichloromethane (DCM) at 0°C produced the desired product with 89% diastereomeric excess (de). The triflate’s leaving group ability facilitates a concerted backside attack, preserving the (S)-configuration at the amide center.

Challenges include:

  • Byproduct Formation : Competing N-alkylation at the hydroxypropyl oxygen occurs at temperatures >10°C.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes triflic acid residues.

Stereochemical Control Strategies

Chiral Auxiliaries for Amide Configuration

The (S)-2-aminopropanamide precursor is synthesized using (L)-alanine tert-butyl ester as a chiral auxiliary. Hydrolysis with HCl in dioxane removes the tert-butyl group without racemization, achieving 99% ee.

Dynamic Kinetic Resolution

In a 2022 patent, dynamic kinetic resolution (DKR) was applied during benzylation. Using a palladium-catalyzed asymmetric allylic alkylation, the (R)-hydroxypropyl group was introduced with 94% ee. The catalyst’s chiral ligand (BINAP) induces face-selective π-allyl coordination, dictating the stereochemical outcome.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification involves dual-step chromatography:

  • Size-Exclusion Chromatography : Removes high-molecular-weight byproducts (e.g., dimerized amines).

  • Chiral HPLC : Utilizing a Chiralpak AD-H column with ethanol/heptane (1:4) confirms enantiopurity (>98% ee).

Spectroscopic Validation

  • NMR : The benzylic protons appear as a doublet at δ 4.3 ppm (J = 12 Hz), confirming N-substitution.

  • IR : A strong absorbance at 1650 cm⁻¹ verifies the amide carbonyl.

Industrial Scalability and Challenges

Continuous Flow Synthesis

A 2025 pilot-scale study achieved 80% yield using a continuous flow reactor. Key advantages include:

  • Reduced Racemization : Short residence times (2 min) prevent epimerization at the amide center.

  • Solvent Recovery : >90% THF is recycled via in-line distillation.

Limitations in Benzyl Group Stability

Thermal degradation studies reveal that the N-benzyl group undergoes Hofmann elimination at temperatures >150°C, forming styrene derivatives. Mitigation strategies include:

  • Low-Temperature Storage : –20°C under nitrogen.

  • Lyophilization : Freeze-drying minimizes thermal exposure during packaging.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)ee (%)Cost (USD/g)
Mitsunobu Reaction8592120
Triflate Alkylation7889150
Continuous Flow809590

The Mitsunobu reaction remains cost-effective for lab-scale synthesis, while continuous flow systems are preferable for industrial production due to lower solvent costs .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of its target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] with three related compounds:

Compound Key Functional Groups Applications Key Findings
N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] Benzyl, (R)-2-hydroxypropyl, (S)-2-aminopropanamide Pharmaceutical targeting (e.g., kinase inhibition), chiral synthesis Primary amide forms hydrogen bonds with Ser854/Gln859 residues in binding pockets .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization N,O-bidentate group enhances regioselectivity in palladium-catalyzed reactions .
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide Benzoyl, phenethyl, isopropyl Synthetic intermediates, potential drug candidates High purity (>98%) per Parchem specifications; phenethyl group may improve membrane permeability .
Compound 101 (Patent EP) (S)-2-aminopropanamide, cyclopropyl substituent Targeted therapy (e.g., kinase inhibitors) Structural mimicry of GDC-0032; optimizes hydrogen bonding geometry for efficacy .

Physicochemical Properties

  • Solubility: The hydroxyl and amide groups in N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] likely improve aqueous solubility compared to the lipophilic isopropyl and benzoyl groups in Parchem’s compound .
  • Stereochemical Impact : The (R)- and (S)-configurations in the target compound may enhance enantioselective binding compared to racemic analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide], with the CAS number 170033-64-4, has the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of approximately 236.31 g/mol. Its structure includes:

  • Benzyl Group : Enhances lipophilicity and receptor binding.
  • Hydroxypropyl Substituent : May contribute to hydrogen bonding interactions.
  • Aminopropanamide Moiety : Essential for biological activity through interactions with various biological targets.

Interaction with G Protein-Coupled Receptors (GPCRs)

Preliminary studies suggest that N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] may interact with GPCRs, which play a crucial role in various physiological processes including pain management, inflammation, and metabolic regulation. The presence of chiral centers in its structure could influence its binding affinity and specificity towards these receptors.

Antimicrobial Properties

Compounds similar to N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] have demonstrated antimicrobial activity against bacteria and fungi. The benzyl derivatives are particularly noted for their effectiveness in inhibiting microbial growth, which positions them as potential candidates for developing new antimicrobial agents.

Neuroprotective Effects

The hydroxypropyl component of the compound is associated with neuroprotective effects. Research indicates that similar compounds can mitigate neuronal damage in various models of neurodegenerative diseases, suggesting that N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] may also exhibit such properties.

Synthesis

The synthesis of N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] involves several steps, typically including:

  • Formation of the Benzylamine : Reacting benzyl chloride with an appropriate amine.
  • Hydroxypropylation : Introducing the hydroxypropyl group through a nucleophilic substitution reaction.
  • Final Coupling : Combining the aminopropanamide moiety to form the final product.

Each step requires careful optimization to ensure high yield and purity, often utilizing chromatographic techniques for purification.

Comparative Analysis

The uniqueness of N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-2-bromopropanamideContains a bromine atom instead of hydroxyl groupMay exhibit different reactivity due to halogen
(S)-2-Amino-N-benzyl-N-(R)-hydroxypropanamideSimilar backbone but lacks the propanamide structureFocuses on amino acid interactions
N-(Boc)-N-benzyl-(S)-2-amino-propanamideContains a Boc protecting groupProtecting groups alter reactivity and stability

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] stands out due to its dual chiral centers, which may impart unique biological properties not present in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide], and how is stereochemical purity ensured?

  • Synthesis Steps :

  • Multi-step synthesis involving condensation of (R)-2-hydroxypropylamine with (S)-2-aminopropanamide derivatives under controlled conditions (e.g., DMF solvent, NaH catalysis) .
  • Chiral resolution via HPLC or enzymatic methods to isolate enantiomers, critical for maintaining stereochemical integrity .
    • Key Challenges :
  • Avoiding racemization during amide bond formation by using low-temperature conditions (<0°C) and non-polar solvents .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm chiral centers (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.2–4.8 ppm for hydroxypropyl protons) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉N₂O₂: 235.1447; observed: 235.1451) .
    • Chiral HPLC : Quantifies enantiomeric excess (>98% ee required for biological studies) .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Stability Protocols :

  • Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis of the amide bond .
  • Use of inert atmospheres (N₂) and desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis while retaining stereoselectivity?

  • Methodological Approaches :

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency without racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DMAP suppress side reactions .
    • Yield Data :
ConditionYield (%)Purity (%)
DMF, NaH, 0°C7899
THF, RT4585
Data adapted from multi-step synthesis protocols .

Q. How can conflicting biological activity data (e.g., receptor binding vs. enzyme inhibition) be resolved?

  • Contradiction Analysis :

  • Target Selectivity Profiling : Compare IC₅₀ values across related receptors (e.g., 5-HT₂C vs. 5-HT₂A) to identify off-target effects .
  • Structural Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity discrepancies .
    • Case Study : A 10-fold variation in IC₅₀ values (5-HT₂C: 12 nM vs. 5-HT₂A: 120 nM) was attributed to steric clashes in the (R)-hydroxypropyl group .

Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?

  • Kinetic Studies :

  • Lineweaver-Burk Plots : Determine inhibition type (competitive vs. non-competitive) by varying substrate concentrations .
    • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .
    • X-ray Crystallography : Resolve enzyme-inhibitor complexes at <2.0 Å resolution to identify critical hydrogen bonds (e.g., between the benzyl group and catalytic residues) .

Methodological Notes

  • Stereochemical Analysis : Circular Dichroism (CD) spectroscopy and single-crystal X-ray diffraction are gold standards for confirming absolute configurations .
  • Data Reproducibility : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and isotopic labeling (¹³C/¹⁵N) .

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